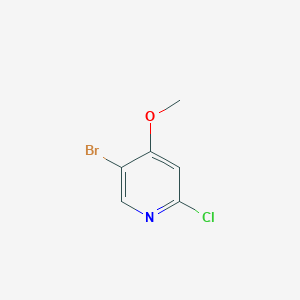
5-溴-2-氯-4-甲氧基吡啶
概述
描述
5-Bromo-2-chloro-4-methoxypyridine: is a heterocyclic organic compound with the molecular formula C6H5BrClNO . It is a derivative of pyridine, substituted with bromine, chlorine, and methoxy groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
科学研究应用
Chemistry: 5-Bromo-2-chloro-4-methoxypyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential therapeutic agents. It serves as a precursor for the development of drugs targeting various biological pathways .
Industry: The compound is employed in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. Its derivatives are used to enhance the efficacy and selectivity of these products .
作用机制
Target of Action
5-Bromo-2-chloro-4-methoxypyridine is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . It is also used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Mode of Action
The compound is utilized in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This process affects the carbon–carbon bond formation, which is a fundamental step in organic synthesis and is crucial for the construction of complex organic compounds .
Result of Action
The use of 5-Bromo-2-chloro-4-methoxypyridine in the synthesis of SGLT2 inhibitors and somatostatin sst 3 receptor antagonists suggests that it contributes to the therapeutic effects of these drugs . .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-4-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s reactivity . .
生化分析
Biochemical Properties
It is known to be used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors interact with the p38α kinase, a serine/threonine kinase that plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Cellular Effects
The cellular effects of 5-Bromo-2-chloro-4-methoxypyridine are largely dependent on the specific biochemical reactions it is involved in. As a building block in the synthesis of p38α kinase inhibitors, it can influence cell function by modulating the activity of this kinase . This can have impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-chloro-4-methoxypyridine is not directly studied, but its derivatives, such as the p38α kinase inhibitors, exert their effects at the molecular level by inhibiting the activity of the p38α kinase . This involves binding interactions with the kinase, leading to changes in gene expression .
Metabolic Pathways
As a building block in the synthesis of p38α kinase inhibitors, it may indirectly influence metabolic pathways through the activity of these inhibitors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methoxypyridine typically involves the bromination and chlorination of 4-methoxypyridine. One common method includes the following steps:
Bromination: 4-Methoxypyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of 5-Bromo-2-chloro-4-methoxypyridine often involves large-scale bromination and chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-4-methoxypyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, thiourea, and potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., palladium acetate), boronic acids, and bases such as potassium carbonate.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
相似化合物的比较
4-Bromo-5-chloro-2-methoxypyridine: Similar structure but with different substitution pattern.
5-Bromo-2-chloro-4-methoxypyrimidine: A pyrimidine derivative with similar substituents
Uniqueness: 5-Bromo-2-chloro-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds might not be as effective .
属性
IUPAC Name |
5-bromo-2-chloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWWGXPWPZJEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678748 | |
| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880870-13-3 | |
| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
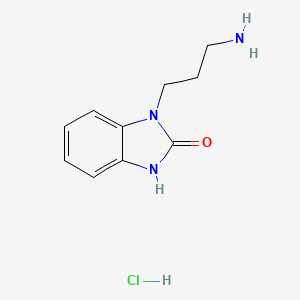
![6-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B1522597.png)
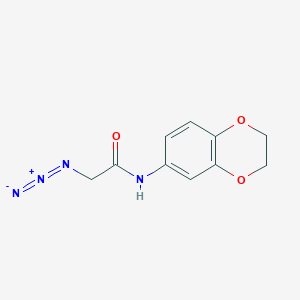

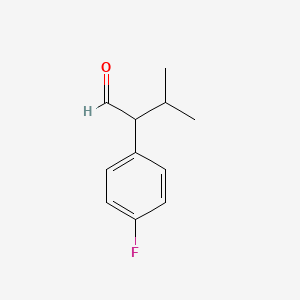
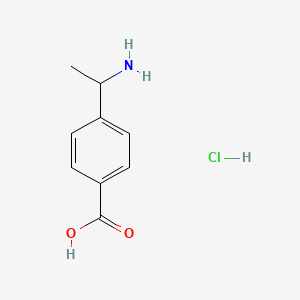
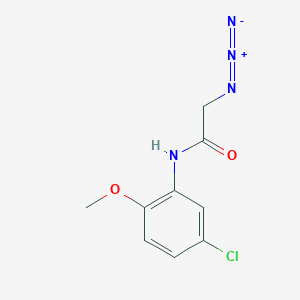
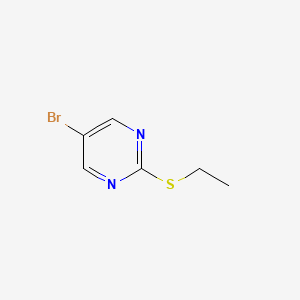
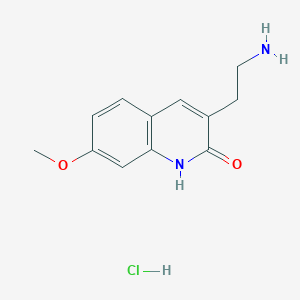

amine](/img/structure/B1522614.png)
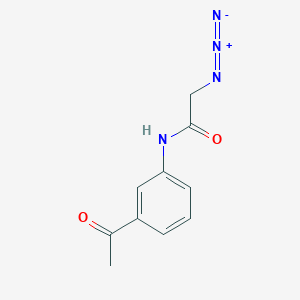
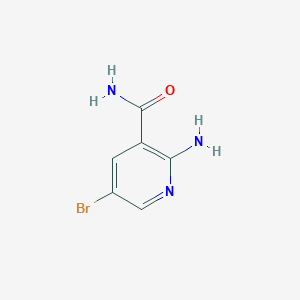
![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1522619.png)
